Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

Übersicht

Beschreibung

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Oxirane, ((4-nitrophenoxy)methyl)-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, ((4-nitrophenoxy)methyl)-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, including data tables and case studies.

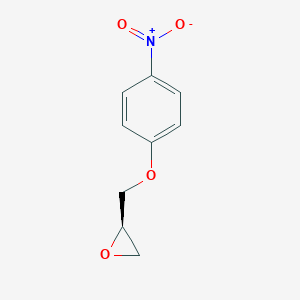

Chemical Structure and Properties

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- has the molecular formula and features a nitrophenoxy group attached to an oxirane ring. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The biological activities of Oxirane derivatives, particularly those containing nitrophenyl groups, have been widely studied. These compounds demonstrate various pharmacological effects, including antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that compounds similar to Oxirane exhibit antibacterial activity against various strains of bacteria. A study evaluated several nitrophenyl derivatives for their antibacterial efficacy using the agar disc-diffusion method:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxirane Derivative | Staphylococcus aureus | 44 nM |

| Oxirane Derivative | Escherichia coli | 200 nM |

| Reference Drug | Tetracycline | 200 nM |

This data suggests that Oxirane derivatives can be more effective than traditional antibiotics against specific bacterial strains, particularly Gram-positive bacteria .

Antiviral Activity

In addition to antibacterial properties, some studies have suggested potential antiviral activities for compounds with similar structural motifs. Although specific data on Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is limited, related compounds have shown promise against viral infections by inhibiting viral replication mechanisms .

Case Studies

- Antibacterial Efficacy Study : A recent study tested various nitrophenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity at low concentrations, with MIC values lower than those of standard antibiotics .

- Mechanism of Action : Another investigation focused on the mechanism by which these compounds exert their antibacterial effects. The study revealed that the nitro group plays a crucial role in the activation of reactive oxygen species (ROS), leading to bacterial cell death through oxidative stress .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions. The compound can react with nucleophiles such as amines and alcohols, leading to diverse product formations that are crucial for drug development and agrochemical synthesis .

Synthesis Methods

The synthesis of this compound typically involves:

- Epoxidation of alkenes using oxidizing agents like dimethyldioxirane.

- Reaction of phenolic compounds with epichlorohydrin under basic conditions to form the oxirane structure.

Pharmaceutical Applications

Medicinal Chemistry

Oxirane, ((4-nitrophenoxy)methyl)-, (R)- has been explored for its potential medicinal applications due to its ability to modify biological properties of compounds. It can serve as a building block for synthesizing pharmaceutical agents with enhanced efficacy. For instance:

- Anti-microbial properties : Compounds derived from this oxirane have shown promising results against various fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .

- Drug Discovery : The compound's unique structure allows it to be incorporated into drug candidates targeting specific biological pathways, enhancing selectivity and reducing side effects .

Material Science

Polymer Development

In materials science, oxirane derivatives are being investigated for their role in developing advanced materials:

- Cross-linking agents : The compound can be used in surface coatings and adhesives, where it acts as a cross-linking agent to enhance the mechanical properties and durability of polymers .

- Coatings : Its reactivity allows it to form stable coatings that can provide protective barriers against environmental factors.

Case Studies

Eigenschaften

IUPAC Name |

(2R)-2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154722 | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-81-4 | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IWT8U7IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.